beta-Methylcholine Iodide

概要

説明

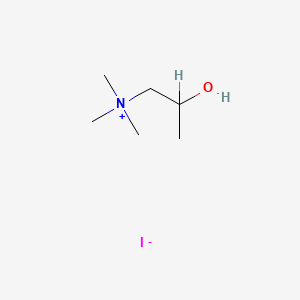

Beta-Methylcholine Iodide: is a quaternary ammonium compound with the chemical formula C6H16INO. . This compound is a derivative of choline and is primarily used in biochemical research.

準備方法

Synthetic Routes and Reaction Conditions: Beta-Methylcholine Iodide can be synthesized through the reaction of choline with methyl iodide. The reaction typically involves the following steps:

Starting Material: Choline is used as the starting material.

Methylation: Choline is methylated using methyl iodide under basic conditions to form this compound.

Purification: The product is then purified through recrystallization or other suitable methods to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

Bulk Methylation: Large quantities of choline are methylated using methyl iodide.

Purification: The crude product is purified using industrial-scale purification techniques such as crystallization, filtration, and drying.

化学反応の分析

Decomposition and Stability

Beta-methylcholine iodide is hygroscopic and thermally unstable above 160°C . Decomposition pathways include:

Thermal Degradation

At elevated temperatures (>160°C), the compound undergoes Hofmann elimination :

This produces methyl iodide and a secondary amine, consistent with thermogravimetric data .

Hydrolysis

In aqueous solutions, hydrolysis occurs via nucleophilic displacement by water or hydroxide ions:

The reaction is pH-dependent, accelerating under basic conditions .

Reactivity in Biochemical Systems

This compound participates in enzyme inhibition studies due to its structural similarity to acetylcholine. Key interactions include:

Muscarinic Receptor Antagonism

In smooth muscle cells, beta-methylcholine derivatives competitively inhibit M3 muscarinic receptors. Antagonism is quantified via pA2 values (~8.8 for related compounds) .

Comparative Reactivity Table

| Reaction Type | Conditions | Products | Kinetics (Relative Rate) |

|---|---|---|---|

| Quaternization | THF, 25°C | This compound | Slow (steric hindrance) |

| Hofmann Elimination | >160°C | Methyl iodide + secondary amine | Rapid above threshold |

| Hydrolysis (alkaline) | pH >10 | Hydroxide derivative + HI | Moderate |

科学的研究の応用

Beta-Methylcholine Iodide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: The compound is used in studies related to neurotransmission and cholinergic systems.

Medicine: It is employed in pharmacological research to study the effects of cholinergic agonists and antagonists.

作用機序

Beta-Methylcholine Iodide exerts its effects by acting as a cholinergic agonist. It binds to muscarinic receptors in the nervous system, mimicking the action of acetylcholine. This binding leads to the activation of downstream signaling pathways, resulting in physiological responses such as muscle contraction and neurotransmitter release .

類似化合物との比較

Methacholine: Similar to Beta-Methylcholine Iodide, methacholine is a cholinergic agonist used in bronchial challenge tests.

Bethanechol: Another cholinergic agonist, bethanechol is used to treat urinary retention and stimulate gastrointestinal motility.

Uniqueness: this compound is unique due to its specific structure, which allows it to selectively bind to muscarinic receptors without significant effects on nicotinic receptors. This selectivity makes it a valuable tool in research focused on muscarinic receptor pathways .

生物活性

Beta-Methylcholine Iodide, also known as acetyl-β-methylcholine iodide or methacholine iodide, is a quaternary ammonium compound that serves as a significant pharmacological agent in various biological studies. This article delves into its biological activity, mechanisms of action, applications in research, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is characterized by its quaternary ammonium structure, which distinguishes it from other choline derivatives. Its molecular formula is with a molecular weight of approximately 287.1385 g/mol .

- Synthesis : The synthesis of this compound can be achieved through various methods, often tailored to meet specific yield and purity requirements for research purposes.

This compound acts primarily as a muscarinic acetylcholine receptor agonist . This means it mimics the action of acetylcholine at muscarinic receptors, leading to several downstream physiological effects:

- Receptor Interaction : It binds to muscarinic receptors (M1 through M5), activating G-proteins and initiating intracellular signaling pathways that influence muscle contraction and neurotransmitter release.

- Physiological Responses : Depending on the receptor subtype activated, the compound can induce various responses such as bronchoconstriction in the lungs and increased salivation in the salivary glands .

Biological Activity and Applications

This compound has diverse applications across several fields:

- Pharmacological Research :

- Diagnostic Tool :

- Cellular Studies :

Case Study 1: Bronchoconstriction Assessment

A study utilized mouse lung slices to evaluate the bronchoconstrictive effects of this compound. The results indicated that treatment with 0.1 μM of the compound induced significant bronchoconstriction, demonstrating its efficacy in modeling respiratory responses .

Case Study 2: Cytokine Response

In another investigation, researchers assessed cytokine and chemokine responses following exposure to this compound in lung tissue. The findings revealed robust activation of inflammatory pathways, highlighting the compound's role in modulating immune responses during respiratory challenges .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methacholine Iodide | C8H18INO2 | Primarily used as a bronchoconstrictor; two methyl groups on nitrogen. |

| Acetylcholine | C7H16NO2 | Natural neurotransmitter involved in muscle activation and cognitive functions. |

| Trimethylamine N-oxide | C3H9NO | Affects neurological functions but lacks quaternary structure. |

特性

IUPAC Name |

2-hydroxypropyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOILINVEQJRMPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437571 | |

| Record name | beta-Methylcholine Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26112-50-5, 60154-19-0 | |

| Record name | Methylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methylcholine Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M1DJ0YV4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。